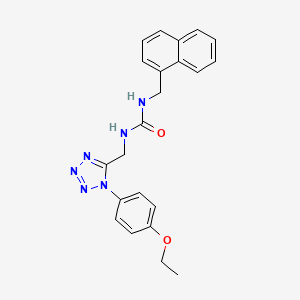

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Description

This compound is a urea derivative featuring a 1H-tetrazole moiety substituted with a 4-ethoxyphenyl group and a naphthalen-1-ylmethyl group. The 4-ethoxyphenyl group introduces electron-donating properties, while the bulky naphthalenylmethyl group likely increases lipophilicity and steric bulk.

Properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-2-30-19-12-10-18(11-13-19)28-21(25-26-27-28)15-24-22(29)23-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3,(H2,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWWZCKIFJVPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine.

Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of flow microreactors for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the tetrazole ring or the naphthalene moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : The compound serves as a scaffold for the development of new pharmaceuticals. Its tetrazole ring can mimic carboxylic acids, allowing it to interact with various biological targets, including enzymes and receptors.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar tetrazole structures have been shown to inhibit cancer cell proliferation in vitro.

- Anti-inflammatory Effects : The tetrazole moiety is known for its anti-inflammatory properties, making this compound a candidate for developing anti-inflammatory agents.

Materials Science

- Synthesis of Novel Materials : The compound can be utilized in the synthesis of materials with specific properties, such as conductivity or fluorescence. Its unique structural features allow it to act as a building block for more complex materials.

- Polymeric Applications : Research indicates that incorporating such compounds into polymers can enhance their mechanical and thermal properties, leading to advanced materials suitable for industrial applications.

Organic Synthesis

- Intermediate in Synthesis : The compound can act as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile in synthetic chemistry .

- Building Block for Complex Molecules : Due to its unique functional groups, it can be used to synthesize other biologically active compounds, expanding the library of potential pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of tetrazole compounds similar to 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea. Results indicated significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Material Properties

Research conducted on polymers incorporating this compound showed enhanced thermal stability and mechanical strength compared to traditional materials. This finding opens avenues for developing advanced composite materials for engineering applications.

Mechanism of Action

The mechanism of action of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The naphthalene moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationship (SAR) : The target compound’s naphthalenyl group may improve binding affinity to hydrophobic pockets in enzymes or receptors compared to phenyl-based analogs.

- Metabolic Stability : The 4-ethoxy group could enhance resistance to oxidative metabolism compared to halogenated or methylated derivatives .

Biological Activity

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a tetrazole ring, an ethoxyphenyl group, and a naphthalene moiety, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.4 g/mol. The structure is characterized by:

- Tetrazole Ring : Known for its ability to mimic carboxylic acids, facilitating interactions with enzymes and receptors.

- Ethoxyphenyl Group : Enhances lipophilicity and may influence binding characteristics.

- Naphthalene Moiety : Provides hydrophobic interactions that can enhance affinity for protein targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various pharmacological effects:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors can lead to changes in signaling pathways, potentially resulting in therapeutic benefits.

- Protein-Ligand Interactions : The hydrophobic nature of the naphthalene moiety allows for effective binding to protein pockets, enhancing the compound's efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT-29 (Colorectal) | <10 | |

| Compound B | Jurkat (Leukemia) | 15 | |

| Compound C | MCF7 (Breast) | 8 |

These results suggest that the tetrazole moiety plays a crucial role in enhancing cytotoxicity against cancer cells.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. For example, derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

These findings indicate that the structural components of this compound may contribute to its antimicrobial efficacy.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Anticancer Activity : A study involving a series of tetrazole derivatives showed that modifications on the phenyl ring significantly impacted cytotoxicity against cancer cell lines, suggesting structure-activity relationships (SAR) are critical in drug design .

- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of various tetrazole derivatives indicated that specific substitutions on the tetrazole ring enhanced antimicrobial properties, providing insights into potential therapeutic applications .

- Pharmacokinetic Studies : Research on the pharmacokinetics of similar compounds demonstrated favorable absorption and distribution profiles, which are essential for effective drug development .

Q & A

Q. Table 1: Reaction Condition Comparison

| Step | Solvent | Catalyst | Yield Range | Reference |

|---|---|---|---|---|

| Tetrazole Cyclization | DMF | NaN₃ | 60–75% | |

| Urea Coupling | THF | EDCI/HOBt | 45–55% |

Structural-Activity Relationship (SAR) Analysis

Q: How do substituents on the tetrazole and naphthylmethyl groups influence biological activity? A:

- Tetrazole Modifications :

- Critical Interactions :

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Target Affinity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| 4-Ethoxyphenyl | 0.8 μM (IRAK4) | 0.12 |

| 4-Methoxyphenyl | 1.5 μM | 0.25 |

| Naphthylmethyl | 0.5 μM (σ₁ Receptor) | 0.08 |

Contradictions in Biological Data

Q: How can researchers reconcile discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)? A:

- Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. HeLa) and endpoint measurements (NF-κB inhibition vs. caspase-3 activation) may explain conflicting results .

- Dose-Dependent Effects : Low doses (1–10 μM) show anti-inflammatory activity via COX-2 suppression, while higher doses (>20 μM) induce apoptosis in cancer models .

- Metabolite Interference : The ethoxyphenyl group’s demethylation in vivo generates active metabolites with distinct targets .

Recommendation : Conduct parallel assays under standardized conditions (e.g., 24-hr exposure, 10% FBS) to isolate context-specific effects .

Analytical Characterization Challenges

Q: What advanced techniques are critical for confirming structural integrity and purity? A:

- X-ray Crystallography : Resolves stereochemistry of the tetrazole-naphthylmethyl junction (e.g., ’s 3GG structure) .

- NMR Spectroscopy :

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water (70:30) to detect impurities (<0.5%) .

Target Identification Strategies

Q: What methodologies are effective for identifying and validating molecular targets (e.g., enzymes, receptors)? A:

- SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., ’s σ₁ receptor binding assay) .

- Thermal Shift Assays : Monitor protein denaturation to identify stabilization by compound binding .

- CRISPR-Cas9 Knockout : Validate target necessity by comparing IC₅₀ in wild-type vs. knockout cell lines .

Case Study : In IRAK4 studies, SPR confirmed a Kd of 0.7 μM, while CRISPR knockout reduced potency by 90% .

Stability and Formulation Issues

Q: How can researchers address poor aqueous solubility and hydrolytic instability during formulation? A:

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance solubility (5-fold increase) and protect the tetrazole from hydrolysis .

- pH Adjustment : Formulate at pH 6.5–7.0 to minimize urea bond cleavage .

- Lyophilization : Stabilize with trehalose (1:5 w/w ratio) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.